molecular formula C21H18ClN5O4S B2850487 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 946365-94-2

2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2850487
CAS No.: 946365-94-2
M. Wt: 471.92
InChI Key: WWHMTCKDFCIRLO-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused pyrazole-pyrimidine core. Key structural features include:

  • 4-Chlorophenyl substitution at the 1-position of the pyrazolo ring.
  • Thioacetamide bridge (-S-CH2-C(=O)-) at the 6-position, linking to an N-(3,4-dimethoxyphenyl) group.
  • 4-Oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine backbone, contributing to hydrogen-bonding interactions and planar geometry.

Synthetic routes likely involve cyclocondensation of pyrimidinone precursors with thiol-containing intermediates, as seen in analogous protocols .

Properties

IUPAC Name

2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O4S/c1-30-16-8-5-13(9-17(16)31-2)24-18(28)11-32-21-25-19-15(20(29)26-21)10-23-27(19)14-6-3-12(22)4-7-14/h3-10H,11H2,1-2H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHMTCKDFCIRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Key Differences

Compound Name Core Structure Substituents Key Features Reference
Target Compound Pyrazolo[3,4-d]pyrimidinone 1-(4-Cl-C6H4), 6-(S-CH2-C(=O)-N-(3,4-(OCH3)2-C6H3)) Dual chloro and dimethoxy groups enhance solubility and target selectivity
2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide Pyrazolo[3,4-d]pyrimidinone 5-(4-methylbenzyl), 1-(2-ethylacetamide), 2-(2,4-dichlorophenoxy) Dichlorophenoxy group increases lipophilicity; methylbenzyl enhances steric bulk
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide Pyrimidinone 4-methyl, 2-(S-CH2-C(=O)-NH-(4-Cl-C6H4)) Simplified pyrimidinone core; lacks pyrazole ring, reducing planarity
N-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives Pyrazolo[3,4-d]pyrimidinone Variable N-aryl substitutions (e.g., 4-methoxyphenyl) Methoxy groups improve metabolic stability; structural flexibility for SAR studies

Structure-Activity Relationships (SAR)

  • Pyrazole-Pyrimidinone Core: Essential for planar geometry and binding to ATP pockets in kinases.
  • Chlorophenyl vs. Methoxyphenyl :
    • Chlorine enhances electron-withdrawing effects, improving binding to hydrophobic pockets.
    • Methoxy groups increase solubility and hydrogen-bonding capacity .
  • Thioacetamide Linker : The sulfur atom may reduce metabolic oxidation compared to oxygen analogs, enhancing stability .

Q & A

Q. What are the common synthetic routes for this compound, and what are the critical reaction parameters?

The synthesis typically involves constructing the pyrazolo[3,4-d]pyrimidine core via cyclization of precursors like 4-chlorobenzoyl chloride and 5-amino-1H-pyrazole-4-carboxamide. Key steps include:

  • Thioether formation : Reaction with thioacetamide under reflux in ethanol or DMF .
  • Acylation : Introduction of the N-(3,4-dimethoxyphenyl)acetamide group using triethylamine as a base .
  • Optimization : Temperature control (60–80°C) and catalysts (e.g., DMAP) improve yields to ~60–75% .

Q. What spectroscopic methods are used for structural characterization?

  • NMR : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm; pyrimidine carbonyl at δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 483.08 for C20_{20}H16_{16}ClN5_5O3_3S) .
  • XRD : Single-crystal X-ray diffraction resolves 3D conformation, critical for docking studies .

Q. How is the compound screened for biological activity in preliminary studies?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays (IC50_{50} values reported in μM ranges) .
  • Enzyme inhibition : Kinase inhibition profiling (e.g., DAPK1, ZIPK) with fluorescence-linked chemoproteomic strategies .
  • Antimicrobial screening : Agar diffusion assays against S. aureus and E. coli .

Advanced Research Questions

Q. How can synthesis yield and selectivity be improved for scale-up?

  • Reactor design : Use flow chemistry to enhance heat/mass transfer and reduce side reactions (e.g., overoxidation of thioether groups) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .
  • Catalytic systems : Palladium nanoparticles or ionic liquids for regioselective acylation .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Dose-response validation : Use orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) to confirm cytotoxicity mechanisms .
  • Statistical analysis : Apply ANOVA or machine learning to identify confounding factors (e.g., batch-to-batch compound purity) .

Q. What computational strategies predict reactivity and target interactions?

  • DFT calculations : Model transition states for thioether formation and acylation steps .
  • Molecular docking : Simulate binding to kinases (e.g., DAPK1) using PyRx or AutoDock Vina, focusing on hydrogen bonds with the pyrimidine core .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How to design structure-activity relationship (SAR) studies for this scaffold?

  • Modular substitutions : Compare analogs with:
Substituent PositionActivity Trend (IC50_{50})Reference
4-Cl (phenyl)IC50_{50} = 2.1 μM (HepG2)
3,4-diOCH3_3 (acetamide)IC50_{50} = 5.8 μM
2-OH (ethyl)Reduced kinase inhibition
  • Pharmacophore mapping : Identify critical moieties (e.g., thioether linker, pyrimidine carbonyl) using Schrödinger Phase .

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